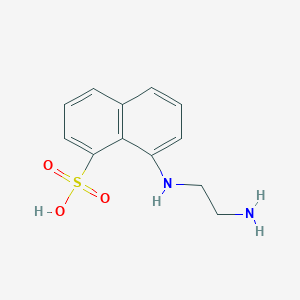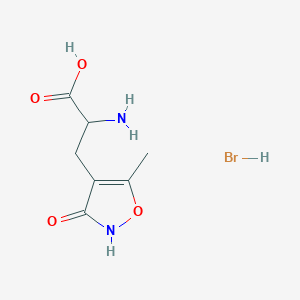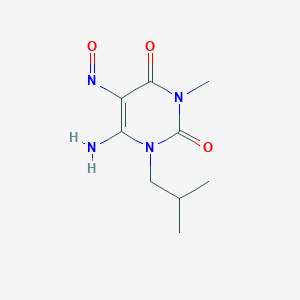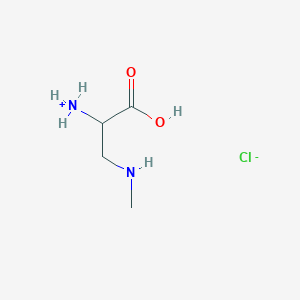![molecular formula C13H10N6 B043433 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 135577-57-0](/img/structure/B43433.png)
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
概要
説明
PhIP is an abundantly present heterocyclic aromatic amine which is found to be carcinogenic in rodents, mice, and rats . It is one of the most abundant heterocyclic amines (HCAs) in cooked meat .
Synthesis Analysis
PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The formation of PhIP increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .Molecular Structure Analysis
The molecular structure of PhIP involves an imidazo[4,5-b]pyridine ring attached to a phenyl group and a methyl group .Chemical Reactions Analysis
The biotransformation of PhIP is extensive and involves both the formation of bioactivated as well as detoxification metabolites . Bioactivation is believed to proceed via N-hydroxylation at the amine group by CYP1A1 and CYP1A2 .Physical And Chemical Properties Analysis
PhIP is an off-white solid with a molar mass of 224.267 g·mol−1 . It has a density of 1.3 gcm−3, a melting point of 300 °C, and a boiling point of 468.9 °C . Its solubility in water is 407.1 mg/L .科学的研究の応用
Inflammation and Diabetes Research
PhIP has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation and diabetes . This makes it a valuable compound for studying these conditions and potentially developing treatments .
Cancer Research
PhIP is known to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . This makes PhIP a useful tool in cancer research, particularly in understanding the relationship between dietary carcinogens and cancer .
Study of Genetic Mutations
In rodent cells in vitro, PhIP has been found to induce DNA damage, gene mutation, and chromosomal anomalies . This makes it a valuable tool in genetic research, particularly in understanding the mechanisms of genetic mutations .
Food Safety Research
PhIP is a major heterocyclic amine that is found in foods, particularly meat that is cooked at high temperatures . Research into the formation and inhibition of PhIP in food can help improve food safety and potentially reduce the risk of diseases associated with PhIP .
Drug Development
PhIP has been used in trials studying the basic science of Pancreas Cancer . This suggests that PhIP could potentially be used in the development of new drugs or treatments for various diseases .
Metabolic Studies
PhIP can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA . This makes it a useful tool in metabolic studies, particularly in understanding the metabolism of heterocyclic amines .
作用機序
Target of Action
The primary targets of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are the Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The interaction of PhIP with its targets can lead to changes in gene expression and cellular signaling pathways .
Biochemical Pathways
PhIP induces gene expression changes in JAK/STAT and MAPK pathways . These pathways are related to inflammation, diabetes, and cancer. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
It’s known that phip can potentially be retained in human adipose tissues .
Result of Action
PhIP mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to induce DNA damage, gene mutation, and chromosomal anomalies in rodent cells in vitro . In addition, it can induce DNA damage and mutation in bacteria .
Action Environment
The formation and fate of PhIP are influenced by environmental factors such as temperature and duration of cooking, as well as the method of cooking and the type of meat being cooked . Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate .
Safety and Hazards
特性
IUPAC Name |
2-azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHQEHUMZTLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159470 | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
CAS RN |
135577-57-0 | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135577570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azido-PhIP exert its mutagenic effects, and what are the implications of its mechanism compared to similar compounds?
A1: Azido-PhIP requires photoactivation by near-UV irradiation to become mutagenic []. Upon photolysis, it generates a very short-lived, highly reactive species believed to be an arylnitrenium ion. This ion directly interacts with DNA, leading to mutations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



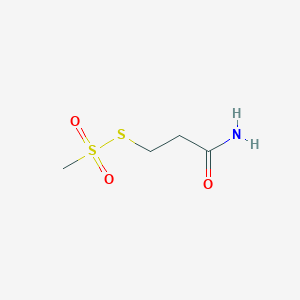
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)





